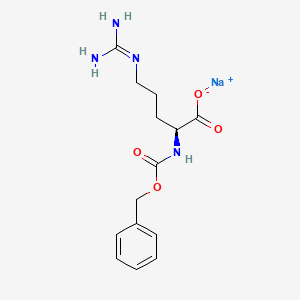![molecular formula C28H30ClN5OS B579891 [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride CAS No. 1186195-62-9](/img/structure/B579891.png)
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its intricate structure, which includes a benzothiophene moiety, a pyrimidine ring, and a piperidine-pyrrolidine system. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
IKK 16 (hydrochloride), also known as IKK-16 HCl, is a selective inhibitor of IκB kinases (IKKs). It primarily targets IKK2, the IKK complex, and IKK1 with IC50 values of 40 nM, 70 nM, and 200 nM, respectively . In addition to IKKs, IKK-16 also inhibits leucine-rich repeat kinase-2 (LRRK2) with an IC50 of 50 nM .
Mode of Action
IKK-16 interacts with its targets, the IKKs, and inhibits their activity. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). As a result, NF-κB remains inactive and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes .
Biochemical Pathways
The primary biochemical pathway affected by IKK-16 is the NF-κB signaling pathway. By inhibiting the IKKs, IKK-16 prevents the activation of NF-κB, thereby suppressing the expression of genes involved in inflammation, immune response, cell proliferation, and survival .
Pharmacokinetics
The compound’s solubility in dmso and dimethyl formamide suggests that it may be well-absorbed in the body .
Result of Action
The inhibition of IKKs by IKK-16 leads to the suppression of NF-κB activation. This results in a decrease in the expression of pro-inflammatory genes, thereby reducing inflammation and immune responses . Additionally, by inhibiting LRRK2, IKK-16 may also impact cellular processes such as autophagy and vesicle trafficking .
Biochemical Analysis
Biochemical Properties
IKK 16 (hydrochloride) is known to inhibit IKKβ, IKK complex, and IKKα with IC50 values of 40 nM, 70 nM, and 200 nM respectively . It interacts with these enzymes to inhibit their activity, thereby affecting the NF-κB signaling pathway .
Cellular Effects
IKK 16 (hydrochloride) has significant effects on various types of cells and cellular processes. It inhibits TNF-α-stimulated IκB degradation and expression of adhesion molecules E-selectin, ICAM, and VCAM . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of IKK 16 (hydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the IKKs, thereby preventing the degradation of IκB and the subsequent activation of NF-κB .
Temporal Effects in Laboratory Settings
It is known that this compound has a potent and selective inhibitory effect on IKKs .
Metabolic Pathways
IKK 16 (hydrochloride) is involved in the NF-κB signaling pathway It interacts with IKKs, which are key enzymes in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride involves multiple steps, starting with the formation of the benzothiophene and pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including amination and cyclization, to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially forming dihydropyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with specific proteins and enzymes makes it valuable for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride is investigated for its potential as a drug candidate. Its interactions with molecular targets can lead to the development of treatments for various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, including the development of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- [4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amine
- [4-(1-benzothiophen-2-yl)pyrimidin-2-yl]methanone
- [4-(1-benzothiophen-2-yl)pyrimidin-2-yl]piperidine
Uniqueness
Compared to similar compounds, [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride stands out due to its complex structure, which includes multiple functional groups and rings. This complexity enhances its reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5OS.ClH/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVDIVQCZWDBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)
![Acetyl[18]annulene](/img/structure/B579811.png)



![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/new.no-structure.jpg)

![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)
![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579823.png)
![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)



